molecular formula C11H20N2 B8351200 1,4-Dihydro-N,N,4,4-tetramethyl-1-pyridineethanamine

1,4-Dihydro-N,N,4,4-tetramethyl-1-pyridineethanamine

Cat. No. B8351200
M. Wt: 180.29 g/mol
InChI Key: GCMTVSJHJZTWNA-UHFFFAOYSA-N
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Patent
US04742068

Procedure details

In 100 ml of benzene 3.30 ml (0.03 mole) of N,N-dimethylethylenediamine was combined with 3.84 g (0.03 mole) of 3,3-dimethylglutaraldehyde under nitrogen. The reaction mixture was warmed to reflux and water azeotroped off via a Dean-Stark trap. After 15 hours the benzene was evaporated in vacuo giving 5.76 g of crude product as a brown liquid. The crude product was distilled to yield 2.41 g of the title compound as a clear liquid, bp 60° C./0.2 mm Hg.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.84 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[CH3:7][N:8]([CH3:12])[CH2:9][CH2:10][NH2:11].[CH3:13][C:14]([CH3:21])([CH2:18][CH:19]=O)[CH2:15][CH:16]=O>>[CH3:7][N:8]([CH3:12])[CH2:9][CH2:10][N:11]1[CH:19]=[CH:18][C:14]([CH3:21])([CH3:13])[CH:15]=[CH:16]1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN)C
Step Three
Name
Quantity
3.84 g
Type
reactant
Smiles
CC(CC=O)(CC=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
water azeotroped off via a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
After 15 hours the benzene was evaporated in vacuo
Duration
15 h
CUSTOM
Type
CUSTOM
Details
giving 5.76 g of crude product as a brown liquid
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CCN1C=CC(C=C1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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